![molecular formula C22H21N5 B13976564 (1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine CAS No. 61702-05-4](/img/structure/B13976564.png)
(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE typically involves the condensation of 4-ethylpyridine-2-amine with an appropriate isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted isoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE can be used as a building block for the synthesis of more complex molecules
Biology
The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its effects on different biological systems and explore its potential as a lead compound for drug development.
Medicine
In medicine, (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE could be studied for its therapeutic potential. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential clinical applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE include other isoindoline derivatives, such as:
- N-(4-ethylpyridin-2-yl)isoindoline-1,3-dione
- N-(4-methylpyridin-2-yl)isoindoline-1,3-dione
- N-(4-phenylpyridin-2-yl)isoindoline-1,3-dione
Uniqueness
The uniqueness of (3E)-N-(4-ETHYLPYRIDIN-2-YL)-3-(4-ETHYLPYRIDIN-2-YL)IMINO-ISOINDOL-1-AMINE lies in its specific structural features, such as the presence of two 4-ethylpyridin-2-yl groups and the imino-isoindoline core
Properties
CAS No. |
61702-05-4 |
|---|---|
Molecular Formula |
C22H21N5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-ethylpyridin-2-yl)-3-(4-ethylpyridin-2-yl)iminoisoindol-1-amine |
InChI |
InChI=1S/C22H21N5/c1-3-15-9-11-23-19(13-15)25-21-17-7-5-6-8-18(17)22(27-21)26-20-14-16(4-2)10-12-24-20/h5-14H,3-4H2,1-2H3,(H,23,24,25,26,27) |
InChI Key |
GOMSPZPCWXQBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)NC2=NC(=NC3=NC=CC(=C3)CC)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


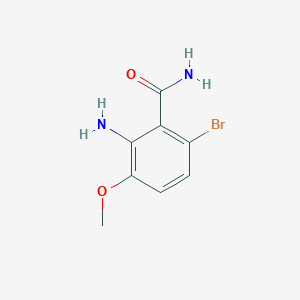

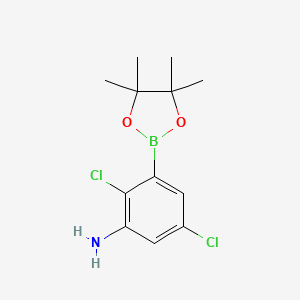

![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
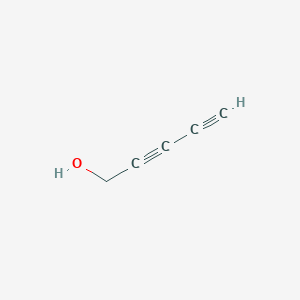
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
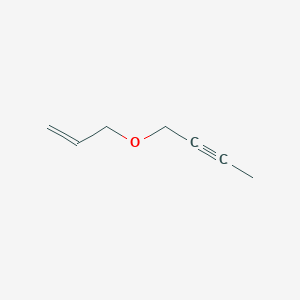
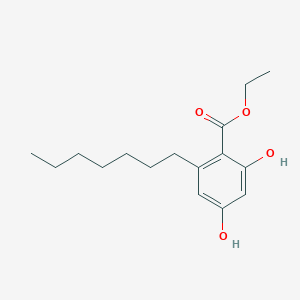

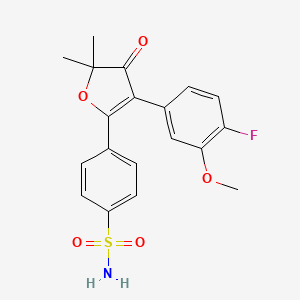
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)
